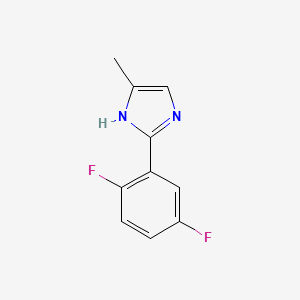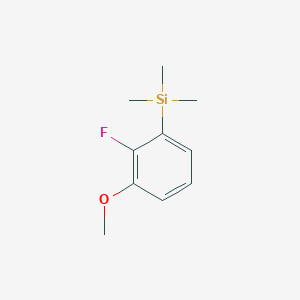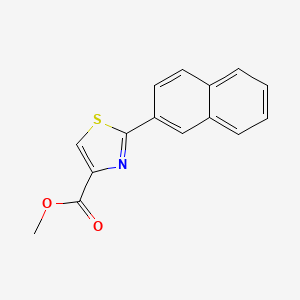![molecular formula C22H29NO4 B13679308 tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate: is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a phenoxypropyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amino Acid Derivative: Starting from a suitable amino acid, the amino group can be protected using a tert-butyl ester.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Addition of the Phenoxypropyl Moiety: The phenoxypropyl group can be added via an etherification reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Involvement in biochemical pathways that regulate cellular functions.
Comparación Con Compuestos Similares
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can be compared with other similar compounds, such as:
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenylpropyl)amino]acetate: Lacks the phenoxy group, which may affect its biological activity.
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-methoxypropyl)amino]acetate: Contains a methoxy group instead of a phenoxy group, which may alter its chemical reactivity.
The uniqueness of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[benzyl-(2-hydroxy-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(25)16-23(14-18-10-6-4-7-11-18)15-19(24)17-26-20-12-8-5-9-13-20/h4-13,19,24H,14-17H2,1-3H3 |
Clave InChI |
RFFZNKCPMAXYBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)






